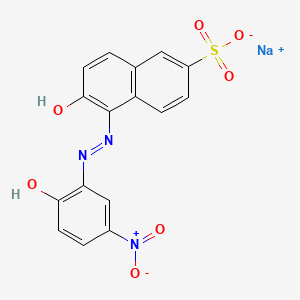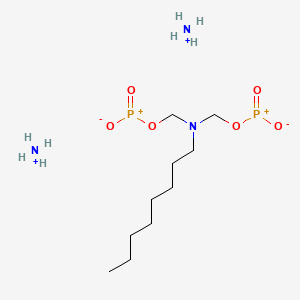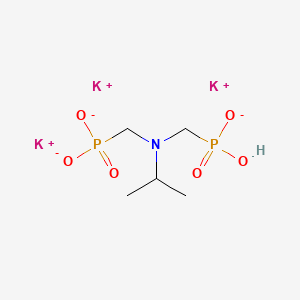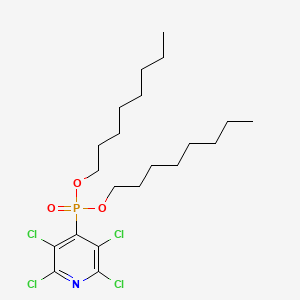
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester is a chemical compound with the molecular formula C21H34Cl4NO3P and a molecular weight of 521.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester typically involves the esterification of phosphonic acid derivatives with dioctyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts to increase the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the pyridine ring may also contribute to its reactivity and binding affinity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dimethyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diethyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester is unique due to its longer alkyl chains (octyl groups) compared to other similar compounds.
Properties
CAS No. |
62652-96-4 |
|---|---|
Molecular Formula |
C21H34Cl4NO3P |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-dioctoxyphosphorylpyridine |
InChI |
InChI=1S/C21H34Cl4NO3P/c1-3-5-7-9-11-13-15-28-30(27,29-16-14-12-10-8-6-4-2)19-17(22)20(24)26-21(25)18(19)23/h3-16H2,1-2H3 |
InChI Key |
OHRUPCRSJRFCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



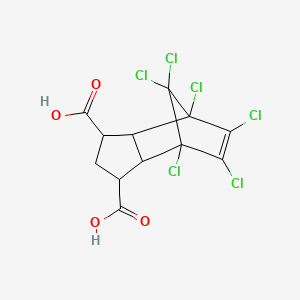
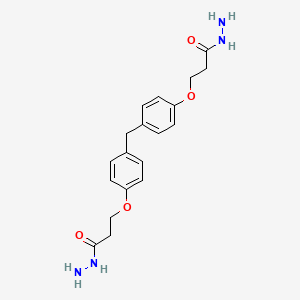
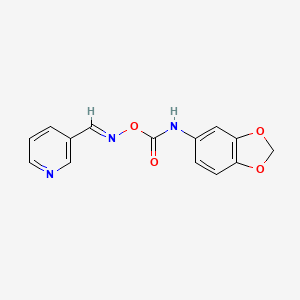



![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

